
Iminoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroglycinate is the carboxylate anion of 1,2-didehydroglycine. It is a conjugate base of a dehydroglycine and a dehydroglycine zwitterion.
Applications De Recherche Scientifique
Chelating Applications
Iminoacetate, particularly iminodiacetate, is used in the preparation of chelating resins. These resins are synthesized through the carboxymethylation of bromoacetate and have shown efficacy in retaining amino acids. They're useful in ligand-exchange fractionation of proteins, although they do not differentiate transfer RNA from aminoacylated RNA (Gozdzicka-Jozefiak & Augustyniak, 1977).
Adsorption Properties
A resin bearing iminoacetate functions, prepared from glycidyl methacrylate-divinylbenzene, demonstrates powerful adsorption characteristics toward non-transition metal ions (like Zn2+, Cd2+, Pb2+) and alkaline earth metal ions (Ca2+, Mg2+). The sodium form of this resin has a slightly higher uptake capacity for metal ions compared to its hydrogen form, making it useful in various purification processes (Atia, Donia, & Elwakeel, 2005).
Medical Imaging Applications
Iminodiacetate complexes of technetium are utilized in diagnostic medical imaging. Their chemical structure and properties, though not fully understood, are crucial in creating imaging agents. Studies have explored these complexes' formation with various ligands and highlighted the variability of the products based on reaction conditions (Russell & Speiser, 1982).
Role in Antibody Development
Antibodies, critical in clinical chemistry and environmental research, have been developed for various assays. The production of key immunoreagents has incorporated structures like phenoxyacetic acid and iminoacetate. This indicates the role of iminoacetate-related compounds in advancing antibody development for environmental and food analysis (Fránek & Hruška, 2018).
Synthesis of Iminosugars
Iminosugars, including those derived from iminoacetate, have potential applications in treating type 2 diabetes mellitus and lysosomal storage disorders. They interact with the human glucose sensor sodium/glucose cotransporter type 3 (hSGLT3), providing insights into substrate binding interactions and potential clinical applications (Voss et al., 2007).
Propriétés
Nom du produit |
Iminoacetate |
|---|---|
Formule moléculaire |
C2H2NO2- |
Poids moléculaire |
72.04 g/mol |
Nom IUPAC |
2-iminoacetate |
InChI |
InChI=1S/C2H3NO2/c3-1-2(4)5/h1,3H,(H,4,5)/p-1 |
Clé InChI |
TVMUHOAONWHJBV-UHFFFAOYSA-M |
SMILES canonique |
C(=N)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R,5R)-7-[(1S,2S,6S,8S,8aS)-6-hydroxy-2-methyl-8-[(2S)-2-methyl-1-oxobutoxy]-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1260828.png)
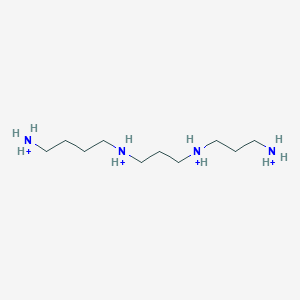
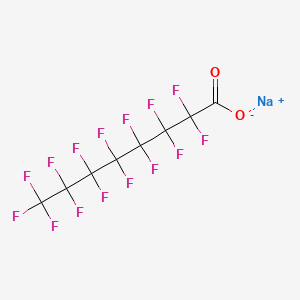
![Sodium 3-[{3-amino-4-[(e)-(5-bromopyridin-2-yl)diazenyl]phenyl}(propyl)amino]propane-1-sulfonate](/img/structure/B1260839.png)


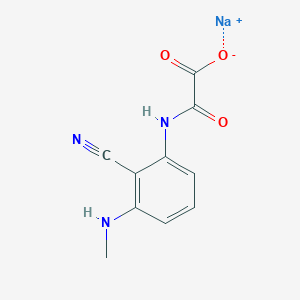
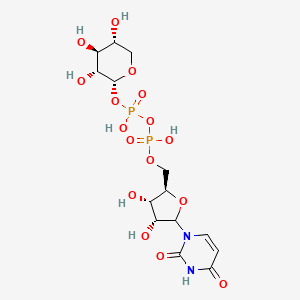
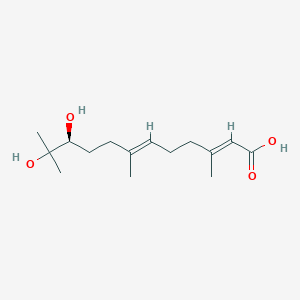
![N-[(3S,9S,11R,18S,20R,21S,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-octoxybenzamide](/img/structure/B1260846.png)


![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-12-butanoyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] butanoate](/img/structure/B1260851.png)